
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid
Vue d'ensemble
Description
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid, also known as MTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDA is a thiadiazole derivative that possesses a carboxylic acid functional group and a methoxyphenyl substituent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Antimicrobial Evaluation
A series of 1,3,4-thiadiazole derivatives, including those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives displayed significant activity against several microbial strains, highlighting their potential in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer Activity
The synthesis of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and their cytotoxicity analysis against human cancer cell lines have been conducted. Some derivatives demonstrated significant cytotoxicity, showing promise in cancer research (Kumar, Kumar, Chang, & Shah, 2010).
Auxin Activities
Research on ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives, including 5-substituted-2-amino-1,3,4-thiadiazoles, has been conducted. The findings indicate limited auxin activities and some antiblastic effects on wheat gemma, contributing to agricultural chemistry studies (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Corrosion Inhibition
A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in acidic environments shows a high degree of protection. This research is pivotal in industrial applications, particularly in corrosion science (Attou et al., 2020).
Liquid Crystalline Behaviors
Investigations into carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have revealed insights into their liquid crystalline behaviors. This research is significant for materials science, particularly in the development of liquid crystal displays and related technologies (Jaffer, Aldhaif, & Tomi, 2017).
Platelet Aggregation Inhibitory Activity
Research on 4,5-bis(substituted)-1,2,3-thiadiazoles, including those with methoxyphenyl groups, has identified compounds with potential antithrombotic activity. This is particularly relevant for medical research in the development of blood-thinning medications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-5-3-2-4-6(7)8-9(10(13)14)12-16-11-8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPINLNSWDXTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NSN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethylphenyl)amino]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5596819.png)
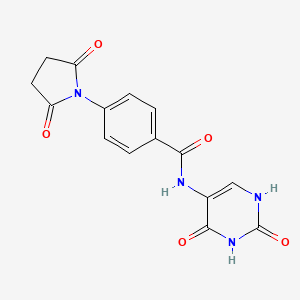
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)
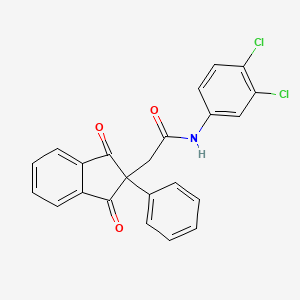

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
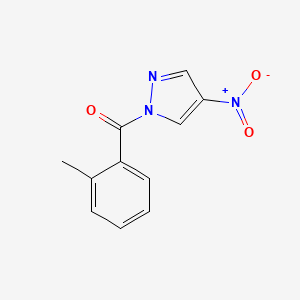
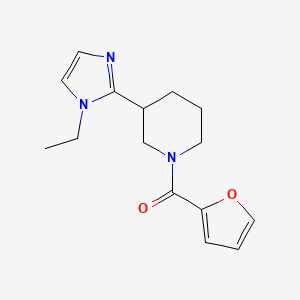
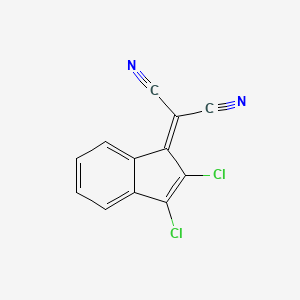
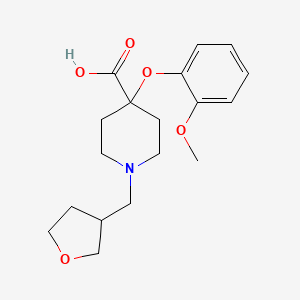
![(1S*,5R*)-6-[2-(methylthio)benzyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5596904.png)
![2-[(4-chlorophenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-phenylthiosemicarbazone](/img/structure/B5596913.png)
![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)
